5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines . The reaction conditions may vary depending on the specific substituents and desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar cyclocondensation reactions on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium persulfate (K2S2O8), reducing agents like sodium borohydride (NaBH4), and halogenating agents like sodium halides (NaX) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative halogenation can yield 3-halo-pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, antianxiety, and anti-proliferative agent.
Biological Research: The compound is used to investigate various biological pathways and molecular targets.
Industrial Applications: It may have applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and proteins involved in various biological processes. The exact mechanism can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as:
Uniqueness
What sets 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N6O3S/c23-20(24)18-10-17(12-4-5-12)28-21-16(11-26-29(18)21)22(31)27-13-7-14(30(32)33)9-15(8-13)34-19-3-1-2-6-25-19/h1-3,6-12,20H,4-5H2,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIHPBNNRDEJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=N5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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